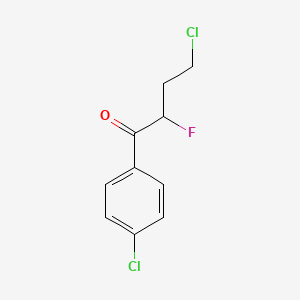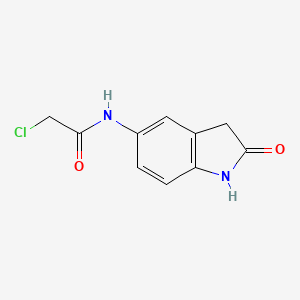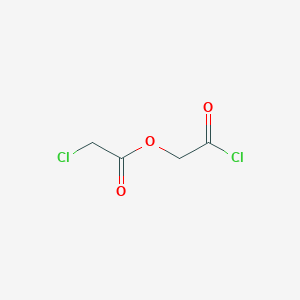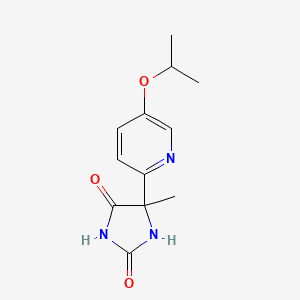
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is a derivative of imidazolidine-2,4-dione, which is a class of compounds with significant biological and chemical applications. This compound has been studied for its potential use in various scientific fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves several steps. One common method includes the reaction of 5-methylimidazolidine-2,4-dione with 5-(1-methylethoxy)pyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has shown that this compound may have potential as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
5-(5-ISOPROPOXYPYRIDIN-2-YL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1-[5-(1-Methylethoxy)pyridin-2-yl]ethanol: This compound shares a similar pyridine structure but differs in its functional groups and overall properties.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another related compound with a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
5-methyl-5-(5-propan-2-yloxypyridin-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O3/c1-7(2)18-8-4-5-9(13-6-8)12(3)10(16)14-11(17)15-12/h4-7H,1-3H3,(H2,14,15,16,17) |
InChI-Schlüssel |
QFDQXASNZYQTFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN=C(C=C1)C2(C(=O)NC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


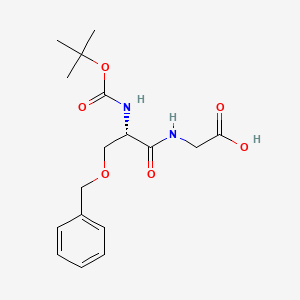

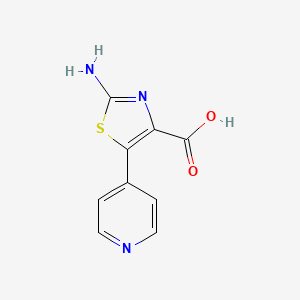

![6-Acetyl-3,4-dihydro-2,2-dimethyl-3,4-epoxy-2H-benzo[b]pyran](/img/structure/B8494908.png)
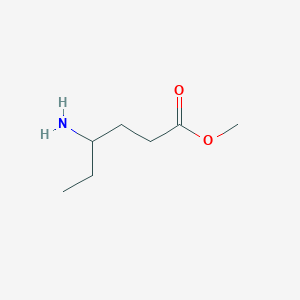
![Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B8494922.png)
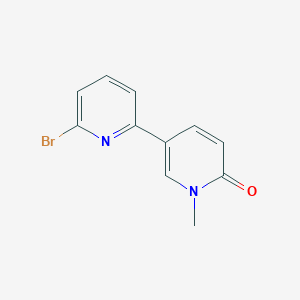
![1-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propyl]-4-phenylpiperidin-4-ol](/img/structure/B8494937.png)
